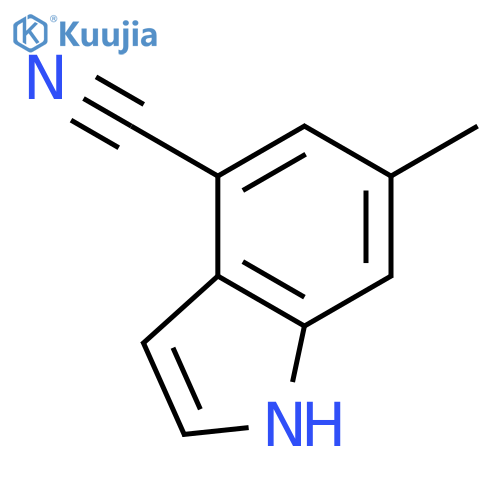

Cas no 885522-54-3 (6-Methyl-1H-indole-4-carbonitrile)

6-Methyl-1H-indole-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 6-Methyl-1H-indole-4-carbonitrile

- 4-Cyano-6-methyl indole

- AKOS006284426

- 1H-?Indole-?4-?carbonitrile, 6-?methyl-

- 885522-54-3

- DTXSID70646515

- JJJCXXXATYNRLB-UHFFFAOYSA-N

- AMY9640

- I11163

- SCHEMBL1484857

- 4-Cyano-6-methylindole

- CS-0054252

- 1h-indole-4-carbonitrile,6-methyl-

- A935451

- 1H-Indole-4-carbonitrile, 6-methyl-

- DB-307135

-

- インチ: InChI=1S/C10H8N2/c1-7-4-8(6-11)9-2-3-12-10(9)5-7/h2-5,12H,1H3

- InChIKey: JJJCXXXATYNRLB-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C2C=CNC2=C1)C#N

計算された属性

- せいみつぶんしりょう: 156.068748264g/mol

- どういたいしつりょう: 156.068748264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 39.6Ų

6-Methyl-1H-indole-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2042-250MG |

6-methyl-1H-indole-4-carbonitrile |

885522-54-3 | 95% | 250MG |

¥ 1,663.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y0997591-1g |

4-Cyano-6-methylindole |

885522-54-3 | 95% | 1g |

$600 | 2022-11-01 | |

| TRC | M337348-2mg |

6-Methyl-1H-indole-4-carbonitrile |

885522-54-3 | 2mg |

$ 65.00 | 2022-06-03 | ||

| TRC | M337348-10mg |

6-Methyl-1H-indole-4-carbonitrile |

885522-54-3 | 10mg |

$ 160.00 | 2022-06-03 | ||

| Alichem | A199010039-1g |

6-Methyl-1H-indole-4-carbonitrile |

885522-54-3 | 95% | 1g |

$632.40 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2042-1G |

6-methyl-1H-indole-4-carbonitrile |

885522-54-3 | 95% | 1g |

¥ 4,158.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124892-5g |

6-Methyl-1H-indole-4-carbonitrile |

885522-54-3 | 97% | 5g |

¥20412.00 | 2024-04-27 | |

| Ambeed | A723952-1g |

6-Methyl-1H-indole-4-carbonitrile |

885522-54-3 | 98% | 1g |

$686.0 | 2025-03-05 | |

| A2B Chem LLC | AI59301-1g |

6-Methyl-1H-indole-4-carbonitrile |

885522-54-3 | 98% | 1g |

$703.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124892-250mg |

6-Methyl-1H-indole-4-carbonitrile |

885522-54-3 | 97% | 250mg |

¥2539.00 | 2024-04-27 |

6-Methyl-1H-indole-4-carbonitrile 関連文献

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

10. Book reviews

6-Methyl-1H-indole-4-carbonitrileに関する追加情報

6-Methyl-1H-indole-4-carbonitrile (CAS No. 885522-54-3): A Comprehensive Overview of Properties, Applications, and Market Trends

6-Methyl-1H-indole-4-carbonitrile (CAS No. 885522-54-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This indole derivative features a methyl group at the 6-position and a cyano substituent at the 4-position, creating unique electronic properties that make it valuable for various applications. The compound's molecular formula is C10H8N2, with a molecular weight of 156.19 g/mol.

Recent searches in scientific databases and AI-powered research tools show growing interest in "6-Methyl-1H-indole-4-carbonitrile synthesis" and "biological activities of indole derivatives". This aligns with the current pharmaceutical industry's focus on developing novel small molecule drugs targeting neurological disorders and metabolic diseases. The compound's indole core structure is particularly interesting to researchers as it mimics tryptophan, an essential amino acid involved in numerous biological processes.

The physicochemical properties of 6-Methyl-1H-indole-4-carbonitrile contribute to its versatility. It typically appears as a white to off-white crystalline powder with moderate solubility in common organic solvents like DMSO and methanol, but limited solubility in water. These characteristics make it suitable for various medicinal chemistry applications, particularly in drug discovery programs where researchers frequently search for "indole-based kinase inhibitors" or "cyano-containing bioactive molecules".

In pharmaceutical research, 6-Methyl-1H-indole-4-carbonitrile serves as a valuable chemical building block for developing potential therapeutic agents. The compound's structure allows for diverse modifications, making it attractive for creating libraries of analogs. Current studies explore its derivatives as potential candidates for treating conditions related to serotonin modulation, given the structural similarity to endogenous indoleamines. This connects to trending searches about "novel antidepressants 2023" and "next-generation CNS drugs".

The agrochemical industry also shows interest in 6-Methyl-1H-indole-4-carbonitrile derivatives, particularly in developing new plant growth regulators and eco-friendly pesticides. This application aligns with the global push toward sustainable agriculture, reflected in popular queries about "green chemistry in crop protection". The compound's ability to interact with plant hormone pathways makes it a candidate for developing products that could reduce conventional pesticide use.

From a synthetic chemistry perspective, 6-Methyl-1H-indole-4-carbonitrile offers multiple sites for functionalization, allowing chemists to create diverse molecular architectures. Recent publications highlight its use in constructing complex heterocyclic systems through reactions like Buchwald-Hartwig amination or palladium-catalyzed cross-couplings. These applications respond to the growing demand for "advanced synthetic methodologies" and "cascade reactions in heterocycle synthesis".

The global market for indole derivatives like 6-Methyl-1H-indole-4-carbonitrile is expanding, driven by increased R&D investment in life sciences. Market analysts note particular growth in the Asia-Pacific region, where pharmaceutical and agrochemical manufacturers are scaling up production of specialty chemicals. This trend corresponds with searches for "chemical suppliers in emerging markets" and "API intermediate manufacturers".

Quality control of 6-Methyl-1H-indole-4-carbonitrile typically involves HPLC analysis to ensure high purity (>98%), which is crucial for research applications. Analytical methods development for such compounds is another area receiving attention, as evidenced by searches for "HPLC method development for nitriles" and "characterization of heterocyclic compounds". Proper storage recommendations include keeping the material in a cool, dry place protected from light to maintain stability.

Environmental and safety considerations for 6-Methyl-1H-indole-4-carbonitrile follow standard laboratory chemical handling protocols. While not classified as hazardous under current regulations, prudent laboratory practices should be observed. This includes using appropriate personal protective equipment and working in well-ventilated areas, addressing common queries about "safe handling of laboratory chemicals".

Future research directions for 6-Methyl-1H-indole-4-carbonitrile may explore its potential in material science applications, particularly in organic electronics. The compound's conjugated system and electron-withdrawing cyano group make it interesting for developing organic semiconductors, connecting to searches about "organic electronic materials 2023". Additionally, its derivatives might find use in fluorescent probes or sensors, expanding beyond traditional pharmaceutical applications.

In conclusion, 6-Methyl-1H-indole-4-carbonitrile (CAS No. 885522-54-3) represents a versatile indole derivative with significant potential across multiple scientific disciplines. Its unique structural features and modifiable framework continue to inspire research in drug discovery, agrochemical development, and potentially new areas like materials science. As synthetic methodologies advance and biological understanding grows, this compound and its derivatives will likely remain important tools in chemical research and development.

885522-54-3 (6-Methyl-1H-indole-4-carbonitrile) 関連製品

- 15861-36-6(1H-Indole-6-carbonitrile)

- 3613-02-3(4-Methyl-1H-indole-6-carbonitrile)

- 2973-27-5(Quinoline-4-carbonitrile)

- 57103-03-4(9H-Carbazole-3,6-dicarbonitrile)

- 15861-24-2(5-Cyanoindole)

- 5326-19-2(acridine-9-carbonitrile)

- 57955-18-7(9H-Carbazole-2-carbonitrile)

- 59551-02-9(Quinoline-5-carbonitrile)

- 57102-93-9(9H-Carbazole-3-carbonitrile)

- 16136-52-0(1H-indole-4-carbonitrile)